molecular formula C13H11ClN2O2 B3049172 N-(4-amino-2-hydroxyphenyl)-4-chlorobenzamide CAS No. 196394-23-7

N-(4-amino-2-hydroxyphenyl)-4-chlorobenzamide

Cat. No.: B3049172
CAS No.: 196394-23-7
M. Wt: 262.69 g/mol
InChI Key: HSUVNPNAVRWZBM-UHFFFAOYSA-N
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Description

N-(4-amino-2-hydroxyphenyl)-4-chlorobenzamide is an organic compound with a complex structure that includes an amino group, a hydroxyl group, and a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-hydroxyphenyl)-4-chlorobenzamide typically involves the reaction of 4-chlorobenzoic acid with 4-amino-2-hydroxyaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dimethylformamide (DMF) and a temperature range of 0-25°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with larger quantities of reactants and solvents. The process may involve continuous flow reactors to enhance efficiency and yield. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-hydroxyphenyl)-4-chlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2).

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-amino-2-hydroxyphenyl)-4-chlorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-amino-2-hydroxyphenyl)-4-chlorobenzamide involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorobenzamide moiety may interact with hydrophobic pockets within proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-amino-2-hydroxyphenyl)-benzamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    N-(4-amino-2-hydroxyphenyl)-4-fluorobenzamide: Contains a fluorine atom instead of chlorine, which can influence its chemical properties and interactions.

    N-(4-amino-2-hydroxyphenyl)-4-bromobenzamide: Contains a bromine atom, which may alter its reactivity compared to the chlorine-containing compound.

Uniqueness

N-(4-amino-2-hydroxyphenyl)-4-chlorobenzamide is unique due to the presence of the chlorine atom, which can enhance its reactivity in substitution reactions and potentially improve its binding affinity to biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-amino-2-hydroxyphenyl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c14-9-3-1-8(2-4-9)13(18)16-11-6-5-10(15)7-12(11)17/h1-7,17H,15H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUVNPNAVRWZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)N)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390817
Record name Benzamide, N-(4-amino-2-hydroxyphenyl)-4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196394-23-7
Record name Benzamide, N-(4-amino-2-hydroxyphenyl)-4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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